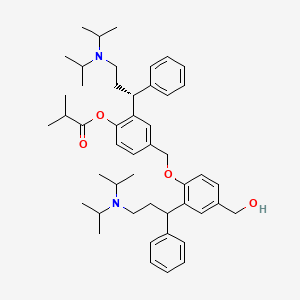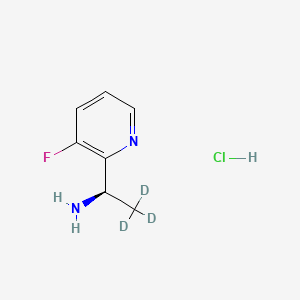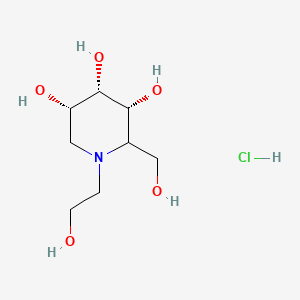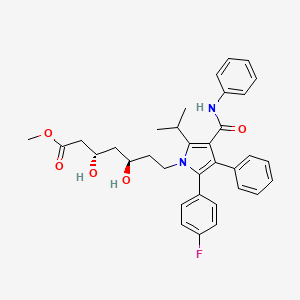
(3S,5R)-Atorvastatin Methyl Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S,5R)-Atorvastatin Methyl Ester is a chemical compound derived from atorvastatin, a widely used statin medication for lowering cholesterol levels. This compound is a methyl ester derivative of atorvastatin, which means it has a methyl group attached to the ester functional group. The stereochemistry of the compound is specified by the (3S,5R) configuration, indicating the spatial arrangement of atoms in the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R)-Atorvastatin Methyl Ester typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the lactone ring: The initial step involves the formation of the lactone ring structure, which is a key component of the atorvastatin molecule.
Introduction of the side chain: The side chain containing the fluorophenyl group is introduced through a series of reactions, including alkylation and reduction.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester derivative.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
化学反应分析
Types of Reactions
(3S,5R)-Atorvastatin Methyl Ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include alcohols, ketones, and substituted derivatives of the original compound.
科学研究应用
(3S,5R)-Atorvastatin Methyl Ester has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reference standard in analytical chemistry.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is conducted to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
作用机制
The mechanism of action of (3S,5R)-Atorvastatin Methyl Ester involves the inhibition of the enzyme HMG-CoA reductase, which plays a crucial role in the biosynthesis of cholesterol. By inhibiting this enzyme, the compound reduces the production of cholesterol in the liver, leading to lower blood cholesterol levels. The molecular targets and pathways involved include the mevalonate pathway, which is essential for cholesterol synthesis .
相似化合物的比较
Similar Compounds
(3S,5R)-Rosuvastatin Methyl Ester: Another statin derivative with similar cholesterol-lowering effects.
(3R,5R)-Atorvastatin Methyl Ester: A stereoisomer of (3S,5R)-Atorvastatin Methyl Ester with different spatial arrangement of atoms.
(3S,5R)-Simvastatin Methyl Ester: A methyl ester derivative of simvastatin, another statin medication.
Uniqueness
This compound is unique due to its specific stereochemistry, which influences its biological activity and pharmacokinetic properties. The (3S,5R) configuration is crucial for its interaction with the HMG-CoA reductase enzyme, making it an effective cholesterol-lowering agent .
属性
分子式 |
C34H37FN2O5 |
|---|---|
分子量 |
572.7 g/mol |
IUPAC 名称 |
methyl (3S,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate |
InChI |
InChI=1S/C34H37FN2O5/c1-22(2)32-31(34(41)36-26-12-8-5-9-13-26)30(23-10-6-4-7-11-23)33(24-14-16-25(35)17-15-24)37(32)19-18-27(38)20-28(39)21-29(40)42-3/h4-17,22,27-28,38-39H,18-21H2,1-3H3,(H,36,41)/t27-,28+/m1/s1 |
InChI 键 |
IRKGCTGBOBRSMG-IZLXSDGUSA-N |
手性 SMILES |
CC(C)C1=C(C(=C(N1CC[C@H](C[C@@H](CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
规范 SMILES |
CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)OC)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


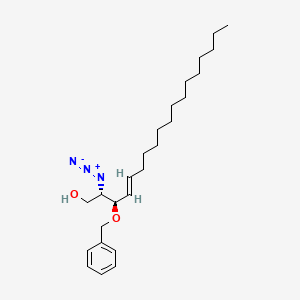
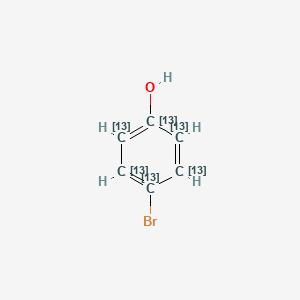
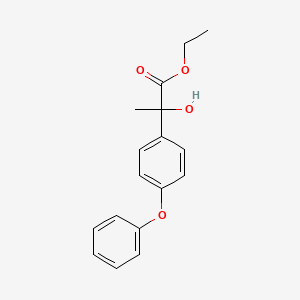
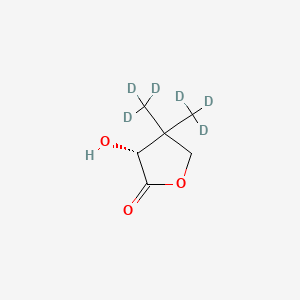
![6-chloro-3-(2-chlorophenyl)-7,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B15294276.png)
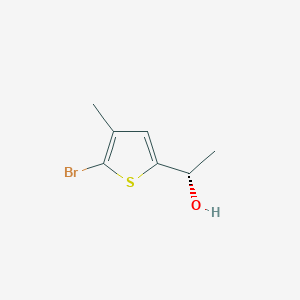
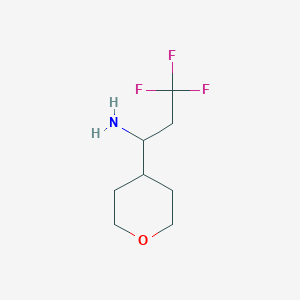
![S-(R*,S*)]-3-Amino-2-hydroxy-propanoic-3-d Acid](/img/structure/B15294291.png)
![7-Bromo-5-[(trifluoromethyl)sulphonyl]-1,3-benzoxazole](/img/structure/B15294299.png)

![N2'-Deacetyl-N2'-[3-[(1-ethyl-2,5-dioxo-3-pyrrolidinyl)thio]-1-oxopropyl]-maytansine](/img/structure/B15294306.png)
